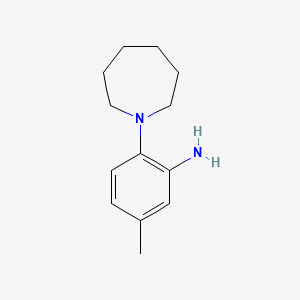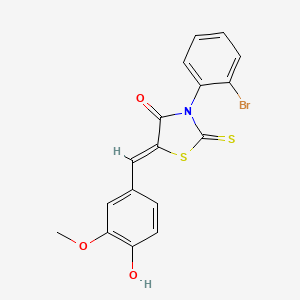![molecular formula C10H5F3LiN3O2 B2476115 Lithium;1-[2-(trifluoromethyl)phenyl]-1,2,4-triazole-3-carboxylate CAS No. 2108355-53-7](/img/structure/B2476115.png)
Lithium;1-[2-(trifluoromethyl)phenyl]-1,2,4-triazole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains a lithium ion, a trifluoromethyl group, a phenyl group, and a 1,2,4-triazole-3-carboxylate group. The trifluoromethyl group is a common functional group in pharmaceuticals and agrochemicals due to its ability to enhance the effect of medicine in terms of chemical and metabolic stability, lipophilicity, and binding selectivity .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined through techniques such as X-ray crystallography and NMR .Chemical Reactions Analysis
The trifluoromethyl group in the compound can participate in various chemical reactions. For example, trifluoromethylation by photoredox catalysis has emerged as a significant reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by the functional groups present in it. For example, the trifluoromethyl group can often enhance the effect of medicine in terms of chemical and metabolic stability, lipophilicity, and binding selectivity .Wissenschaftliche Forschungsanwendungen
Neural Plasticity and Neuroprotection
Lithium is recognized for its role in enhancing neural plasticity and neuroprotection. Studies have shown that lithium induces neurotrophic effects, promoting cellular proliferation, differentiation, growth, and regeneration. Its neuroprotective effects help in limiting neuronal atrophy or cell death, especially in conditions associated with bipolar disorder (BD). These effects are most pronounced in the presence of pathology, highlighting lithium's role as an active homeostatic regulator in neural plasticity and resilience (Machado-Vieira, 2017).
Molecular and Cellular Functions
Lithium has multifarious impacts at the molecular and cellular levels. It's known to inhibit GSK-3 (glycogen synthase kinase 3), affecting various biological processes like cell and tissue differentiation, neurogenesis, osteogenesis, and control of apoptosis, resulting in neuroprotection and cognitive deficit attenuation. Its role in mitochondrial function, phospholipid metabolism, and inositol depletion contributes to improved mitochondrial respiratory chain function, influencing energy production and oxidative stress (Roux & Dosseto, 2017).
Skeletal-Protective Actions
Lithium has been identified as having osteoprotective properties. It positively influences bone health by promoting osteoblastic activities through activation of various pathways while suppressing osteoclastic activities. This dual action on bone remodeling pathways highlights lithium's potential in skeletal protection, although more research, particularly human clinical trials, is needed for comprehensive validation (Wong, Chin & Ima-Nirwana, 2020).
Lithium in Energy Storage and Industrial Applications
The role of lithium in modern energy production and storage is critical. It's an essential element in rechargeable batteries, making its efficient processing and recovery from various resources imperative for sustainable exploitation. Understanding the comprehensive methodologies for lithium extraction, separation, and recovery is vital for addressing the challenges and future research directions in the field of energy storage (Choubey et al., 2016).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
lithium;1-[2-(trifluoromethyl)phenyl]-1,2,4-triazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3N3O2.Li/c11-10(12,13)6-3-1-2-4-7(6)16-5-14-8(15-16)9(17)18;/h1-5H,(H,17,18);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INQHYENWWCQNFE-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1=CC=C(C(=C1)C(F)(F)F)N2C=NC(=N2)C(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F3LiN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-2-(2-((3,5-dimethoxybenzoyl)imino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetic acid](/img/structure/B2476033.png)
![Spiro[bicyclo[2.2.1]hept-5-ene-7,1'-cyclopropane]-2-sulfonyl fluoride](/img/structure/B2476035.png)
![7-(2-Chlorophenyl)-2-oxobenzo[d][1,3]oxathiol-5-yl 2-chlorobenzoate](/img/structure/B2476037.png)

![2-(2-methyl-3,5-dioxothiomorpholin-4-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2476039.png)
![1-[3-[(2,6-Dichlorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2476043.png)
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[1-(1H-imidazol-1-yl)propan-2-yl]propanamide](/img/structure/B2476047.png)


![N-(2-(1H-pyrazol-1-yl)ethyl)-3-(2,5-dioxopyrrolidin-1-yl)-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2476051.png)
![2-(2-Ethoxyethyl)-4,7-dimethyl-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2476052.png)
![1-benzhydryl-3-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)urea](/img/structure/B2476053.png)
![N-[(3-bromophenyl)(cyano)methyl]-6-hydroxy-2-methylpyridine-3-carboxamide](/img/structure/B2476054.png)
![N-(4-bromophenyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2476055.png)